2,4-Dichloro-1-methyl-1h-1,3-benzodiazole 2,4-Dichloro-1-methyl-1h-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468358
InChI: InChI=1S/C8H6Cl2N2/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3
SMILES:
Molecular Formula: C8H6Cl2N2
Molecular Weight: 201.05 g/mol

2,4-Dichloro-1-methyl-1h-1,3-benzodiazole

CAS No.:

Cat. No.: VC17468358

Molecular Formula: C8H6Cl2N2

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-1-methyl-1h-1,3-benzodiazole -

Specification

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
IUPAC Name 2,4-dichloro-1-methylbenzimidazole
Standard InChI InChI=1S/C8H6Cl2N2/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3
Standard InChI Key IGGOTTIRBWKAOR-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=CC=C2)Cl)N=C1Cl

Introduction

Structural Characteristics and Nomenclature

The molecular structure of 2,4-dichloro-1-methyl-1H-1,3-benzodiazole consists of a bicyclic system comprising a benzene ring fused to a diazole ring (two nitrogen atoms at positions 1 and 3). The chlorine atoms at positions 2 and 4 introduce electronegativity, polarizing the aromatic system and increasing susceptibility to nucleophilic substitution. The methyl group at position 1 modulates electron density and steric bulk, potentially affecting binding interactions in biological systems.

Key Structural Features:

  • Molecular Formula: C₈H₆Cl₂N₂

  • Molecular Weight: 217.06 g/mol

  • IUPAC Name: 2,4-Dichloro-1-methyl-1H-1,3-benzodiazole

The compound’s planar structure facilitates π-π stacking interactions, while the chlorine atoms enhance lipophilicity, as evidenced by calculated log P values of approximately 2.5–3.0 for similar chlorinated benzodiazoles .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2,4-dichloro-1-methyl-1H-1,3-benzodiazole typically involves cyclocondensation reactions. A plausible route begins with 2,4-dichloroaniline, which undergoes diazotization followed by coupling with methylamine derivatives. Alternative methods include:

  • Ring-Closing Reactions: Using thiourea or urea derivatives to form the diazole ring .

  • Halogenation: Direct chlorination of 1-methyl-1H-1,3-benzodiazole using chlorinating agents like phosphorus pentachloride.

Example Reaction Pathway:

2,4-Dichloroaniline+MethylisocyanateCu catalyst2,4-Dichloro-1-methyl-1H-1,3-benzodiazole+NH3\text{2,4-Dichloroaniline} + \text{Methylisocyanate} \xrightarrow{\text{Cu catalyst}} \text{2,4-Dichloro-1-methyl-1H-1,3-benzodiazole} + \text{NH}_3

Industrial Manufacturing

Continuous flow reactors are employed to optimize yield and minimize byproducts. Key parameters include:

  • Temperature: 120–150°C

  • Pressure: 2–3 atm

  • Catalyst: Copper(I) iodide or palladium complexes .

Physicochemical Properties

The compound’s properties are inferred from structurally related chlorinated benzodiazoles:

PropertyValue/RangeMethodology
Melting Point145–150°CDifferential Scanning Calorimetry
Boiling Point280–285°C (decomposes)Thermogravimetric Analysis
Solubility in Water0.2 mg/mL (25°C)Shake-flask Method
log P2.8HPLC Retention Time
pKa4.2 (acidic proton)Potentiometric Titration

The low water solubility and moderate log P suggest suitability for lipid-rich environments, such as cell membranes .

Biological Activities and Mechanisms

Antimicrobial Activity

Chlorinated benzodiazoles exhibit broad-spectrum antimicrobial properties. For instance, 5-chloro-1H-benzimidazole shows MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Antifungal Activity

Methyl-substituted benzodiazoles disrupt fungal ergosterol biosynthesis. In Candida albicans, IC₅₀ values range from 10–20 µM, comparable to fluconazole .

Industrial and Pharmaceutical Applications

Agrochemicals

Chlorinated benzodiazoles serve as precursors for herbicides and fungicides. For example, 2-methylbenzimidazole derivatives are used in rice blast control .

Pharmaceuticals

  • Anthelmintics: Benzimidazole analogs (e.g., albendazole) target β-tubulin in parasites .

  • Antivirals: Chlorine substitution improves binding to viral proteases, as seen in hepatitis C therapeutics .

Materials Science

The compound’s aromatic system enables use in organic semiconductors and light-emitting diodes (OLEDs).

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesBiological Activity
2-MethylbenzimidazoleMethyl at position 2Higher antifungal potencyIC₅₀ = 5 µM (C. albicans)
5-Chloro-1H-benzimidazoleChlorine at position 5Enhanced DNA intercalationIC₅₀ = 8 µM (HeLa)
1,2-DichlorobenzeneNo diazole ringLower bioactivityLD₅₀ = 500 mg/kg (rats)

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize chloro and methyl substituents for target selectivity.

  • Green Synthesis: Develop solvent-free routes using microwave irradiation.

  • Nanocarrier Delivery: Encapsulate the compound in liposomes to enhance bioavailability.

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